(1-(Methylsulfonyl)piperidin-4-yl)(4-(2,2,2-trifluoroethyl)piperazin-1-yl)methanone hydrochloride
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Description
Scientific Research Applications
Synthetic Chemistry Applications
Compounds related to "(1-(Methylsulfonyl)piperidin-4-yl)(4-(2,2,2-trifluoroethyl)piperazin-1-yl)methanone hydrochloride" have been synthesized for various purposes, including the study of their crystal structures and potential as therapeutic agents. For instance, the synthesis and crystal structure of related sulfonated piperidinyl methanone compounds highlight their structural characteristics and potential for further chemical modification (Girish et al., 2008). Similarly, research on the synthesis of difluorophenyl piperidinyl methanone hydrochloride derivatives indicates the versatility of these compounds for further chemical exploration (Zheng Rui, 2010).
Molecular Interaction Studies
Molecular interaction studies involving compounds with similar chemical backbones to "this compound" provide insights into their potential mechanisms of action and receptor affinity. For example, research on the molecular interaction of a piperidinyl methanone derivative with the CB1 cannabinoid receptor unveils its potent and selective antagonistic effects, offering a foundation for understanding the pharmacological potential of related compounds (Shim et al., 2002).
Biological Activities Exploration
The exploration of biological activities of compounds structurally similar to "this compound" has led to discoveries in various therapeutic areas. For instance, a series of sulfonated piperazinyl methanones was synthesized and evaluated for their α-glucosidase inhibitory activity, indicating potential applications in managing diabetes or other metabolic disorders (Abbasi et al., 2019). Additionally, studies on the antimicrobial activity of difluorophenyl piperidinyl methanone oxime derivatives reveal their potential as antimicrobial agents (Mallesha & Mohana, 2014).
Properties
IUPAC Name |
(1-methylsulfonylpiperidin-4-yl)-[4-(2,2,2-trifluoroethyl)piperazin-1-yl]methanone;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22F3N3O3S.ClH/c1-23(21,22)19-4-2-11(3-5-19)12(20)18-8-6-17(7-9-18)10-13(14,15)16;/h11H,2-10H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLHRRQOZXGLYFF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCC(CC1)C(=O)N2CCN(CC2)CC(F)(F)F.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23ClF3N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.85 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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